チアゾリジン-2,5-ジオン

概要

説明

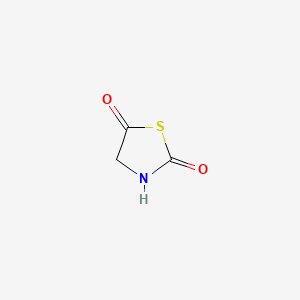

Thiazolidine-2,5-dione is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse pharmacological properties and is a key scaffold in medicinal chemistry.

科学的研究の応用

Thiazolidine-2,5-dione has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is used in the development of antidiabetic drugs due to its ability to activate peroxisome proliferator-activated receptors (PPARs).

Industry: The compound is used in the synthesis of agrochemicals and other industrial products

作用機序

Target of Action

Thiazolidine-2,5-dione primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . Thiazolidine-2,5-dione also inhibits cytoplasmic Mur ligases, which are involved in the biosynthesis of bacterial cell walls .

Mode of Action

Thiazolidine-2,5-dione exerts its effects by activating PPAR-γ . Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), another nuclear receptor. This complex binds to peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism . In terms of its antimicrobial action, thiazolidine-2,5-dione inhibits cytoplasmic Mur ligases, thereby disrupting the synthesis of bacterial cell walls .

Biochemical Pathways

Thiazolidine-2,5-dione influences several biochemical pathways. Its activation of PPAR-γ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This shifts the cells’ energy metabolism towards the oxidation of carbohydrates, particularly glucose . In terms of its antimicrobial action, thiazolidine-2,5-dione disrupts the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .

Result of Action

Thiazolidine-2,5-dione has a wide range of biological activities. It exhibits hypoglycemic activity by improving insulin resistance , antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) . Its activation of PPAR-γ leads to a decrease in circulating fatty acids and an increase in glucose oxidation, which can have beneficial effects in conditions like diabetes .

Action Environment

The action, efficacy, and stability of thiazolidine-2,5-dione can be influenced by various environmental factors. For instance, the use of green synthesis methods can improve the selectivity, purity, and yield of thiazolidine-2,5-dione derivatives, potentially enhancing their biological activity . .

生化学分析

Biochemical Properties

1,3-Thiazolidine-2,5-dione plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. It is known to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ (PPAR-gamma) . These interactions lead to the modulation of gene expression involved in glucose and lipid metabolism. Additionally, 1,3-Thiazolidine-2,5-dione exhibits inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications . The compound’s ability to scavenge reactive oxygen species (ROS) further enhances its biochemical significance .

Cellular Effects

1,3-Thiazolidine-2,5-dione exerts various effects on different cell types and cellular processes. It enhances insulin sensitivity in adipocytes by promoting the differentiation of preadipocytes into mature adipocytes . This process is mediated through the activation of PPARγ, leading to increased glucose uptake and reduced insulin resistance. In addition, 1,3-Thiazolidine-2,5-dione influences cell signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB) signaling, resulting in anti-inflammatory effects . The compound also modulates gene expression related to lipid metabolism, contributing to its hypolipidemic effects .

Molecular Mechanism

The molecular mechanism of 1,3-Thiazolidine-2,5-dione involves its binding to PPARγ, a nuclear receptor that regulates gene expression This binding leads to the transcriptional activation or repression of target genes involved in glucose and lipid metabolism . Additionally, 1,3-Thiazolidine-2,5-dione inhibits aldose reductase by binding to its active site, thereby preventing the reduction of glucose to sorbitol . This inhibition is crucial in mitigating diabetic complications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Thiazolidine-2,5-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to 1,3-Thiazolidine-2,5-dione results in sustained insulin-sensitizing effects and improved glucose tolerance . The compound’s efficacy may diminish over extended periods due to potential adaptive responses in cellular pathways .

Dosage Effects in Animal Models

The effects of 1,3-Thiazolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound effectively improves insulin sensitivity and glucose metabolism without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

1,3-Thiazolidine-2,5-dione is involved in several metabolic pathways, primarily through its interaction with PPARγ . The activation of PPARγ leads to the upregulation of genes involved in glucose uptake, fatty acid oxidation, and adipogenesis . Additionally, the compound influences the expression of enzymes such as lipoprotein lipase and adiponectin, which play key roles in lipid metabolism . These interactions contribute to the compound’s hypoglycemic and hypolipidemic effects .

Transport and Distribution

Within cells and tissues, 1,3-Thiazolidine-2,5-dione is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cell, 1,3-Thiazolidine-2,5-dione accumulates in the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular metabolism . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate lipid-rich tissues .

Subcellular Localization

1,3-Thiazolidine-2,5-dione exhibits specific subcellular localization, primarily within the nucleus and cytoplasm . The compound’s nuclear localization is essential for its interaction with PPARγ and subsequent modulation of gene expression . Additionally, 1,3-Thiazolidine-2,5-dione may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications play a crucial role in directing the compound to its sites of action and enhancing its biological activity .

準備方法

Synthetic Routes and Reaction Conditions

Thiazolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions. Another method includes the cyclization of N-acylthioureas with α-haloketones . These reactions typically require mild to moderate temperatures and can be carried out in solvents such as ethanol or water.

Industrial Production Methods

In industrial settings, the synthesis of Thiazolidine-2,5-dione often involves the use of green chemistry principles to minimize environmental impact. For example, deep eutectic solvents have been employed as both solvents and catalysts in the synthesis process, resulting in higher yields and reduced waste .

化学反応の分析

Types of Reactions

Thiazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

類似化合物との比較

Similar Compounds

Thiazolidine-2,4-dione: Similar in structure but with different pharmacological properties.

Thiazolidinedione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.

Thiazolidin-4-one: Exhibits diverse biological activities, including anticancer and antimicrobial properties

Uniqueness

Thiazolidine-2,5-dione is unique due to its ability to activate PPARγ receptors and its diverse range of biological activities.

生物活性

Thiazolidine-2,5-dione (TZD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with TZD, including its anticancer, antimicrobial, and antihyperglycemic properties, supported by data tables and relevant research findings.

Thiazolidine-2,5-dione belongs to a class of compounds known as thiazolidinediones (TZDs), which are characterized by a five-membered ring containing sulfur and nitrogen. The mechanism of action for TZDs primarily involves their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Activation of PPAR-γ leads to the regulation of genes involved in glucose and lipid metabolism, making TZDs valuable in the treatment of type 2 diabetes mellitus.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds such as 7f demonstrated potent activity with IC50 values indicating significant cytotoxicity against these cell lines .

Case Study: Antiproliferative Effects

A study conducted by Patil et al. reported on new derivatives of thiazolidine-2,4-dione that exhibited varying degrees of antiproliferative activity against seven tumor cell lines. Notably, the compound 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide showed remarkable effects against breast cancer MCF-7 and leukemia K562 cell lines .

Antimicrobial Activity

Thiazolidine-2,5-dione derivatives have also been investigated for their antimicrobial properties. A study assessing the antimicrobial activity of various thiazolidine derivatives found that they exhibited significant activity against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) ranged from 2 to 16 µg/mL for different derivatives .

Table: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| Compound C | 16 | Bacillus subtilis |

Antihyperglycemic Effects

Thiazolidine derivatives are recognized for their antihyperglycemic effects. They enhance insulin sensitivity and reduce blood glucose levels through PPAR-γ activation. Research has shown that these compounds can effectively lower blood sugar levels in diabetic models .

Table: Antihyperglycemic Activity

| Compound | Effect on Blood Glucose (%) | Model Used |

|---|---|---|

| Rosiglitazone | -30% | STZ-induced diabetes |

| Pioglitazone | -25% | Alloxan-induced diabetes |

Pharmacokinetic Properties

Pharmacokinetic studies indicate that thiazolidinedione derivatives exhibit favorable absorption characteristics with high gastrointestinal absorption rates. However, some derivatives showed limitations regarding blood-brain barrier permeability .

特性

IUPAC Name |

1,3-thiazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGEDCARBQXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337436 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-97-8 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,5-Thiazolidinediones (TZDs) have proven useful as reagents in peptide synthesis. Specifically, they can act as "carboxyl activating groups" enabling the formation of peptide bonds in aqueous solutions. [, ] This is a significant advantage as traditional peptide synthesis often requires harsh organic solvents.

A: The presence of the thiazolidine ring with its two carbonyl groups is central to the reactivity of 2,5-thiazolidinedione. [] The carbonyl groups are electrophilic, making the adjacent carbon atoms susceptible to nucleophilic attack. This is particularly relevant in reactions with Grignard reagents, as demonstrated in studies exploring the action of organomagnesium compounds on 2-mercapto-4-arylidene-5-thiazolidones and 4-arylidene-2,5-thiazolidinediones. []

A: Yes, 2,5-thiazolidinedione derivatives have shown promise as building blocks for synthesizing molecules with potential biological activity. For example, researchers have synthesized novel hybrid molecules incorporating both thiazolidinedione and 1,3,4-oxadiazole rings. [] These hybrids exhibited promising α-amylase and α-glucosidase inhibitory activity in vitro and showed antihyperglycemic effects in a Drosophila melanogaster model, suggesting potential for developing new antidiabetic agents. []

A: Various spectroscopic methods are employed to characterize 2,5-thiazolidinedione derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR, and mass spectrometry (MS). [] These techniques provide information on the compound's functional groups, structure, and molecular weight. Interestingly, the 13C-H nuclear magnetic resonance signal of 2,5-thiazolidinediones has been utilized as an internal standard for quantitative studies during peptide synthesis. []

A: Yes, research has explored the application of 2,5-thiazolidinedione in the synthesis of nucleoside analogs. A study investigated the synthetic use of ribosyl derivatives of 2,4- and 2,5-thiazolidinediones. [, ] The researchers successfully synthesized derivatives by reacting silylated thiazolidinedione with triacylribofuranosyl bromide in acetonitrile, utilizing mercury bromide as a catalyst. [] This highlights the potential of 2,5-thiazolidinedione as a scaffold for developing novel nucleoside analogs, which could have implications for antiviral or anticancer drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。